5-(2'-Hydroxybenzylidene)-2-thiohydantoin
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Overview
Description
4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- typically involves the condensation of 2-hydroxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or acetonitrile with a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds have a similar ring structure but differ in the position of the carbonyl group.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms but without the carbonyl group.
Uniqueness
4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- is unique due to the presence of both a thioxo group and a hydroxyphenyl substituent, which confer distinct chemical reactivity and biological activity compared to other imidazolidinones and imidazoles .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5+ |
InChI Key |
DAJICUYKPNPGQQ-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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